Cas no 866727-29-9 (7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)

7-(4-エチルベンゾイル)-5-(4-フルオロフェニル)メチル-2H,5H,8H-1,3-ジオキソロ[4,5-g]キノリン-8-オンは、複雑な構造を持つ有機化合物であり、特に医薬品中間体や機能性材料としての応用が期待されています。本化合物は、エチルベンゾイル基とフルオロフェニルメチル基を有し、高い分子安定性と特異的な反応性を示します。1,3-ジオキソロ環とキノリン骨格の組み合わせにより、優れた電子特性と分子認識能を発揮します。その構造的特徴から、創薬分野でのリード化合物として、または光学材料開発における機能性分子としての利用可能性が注目されています。

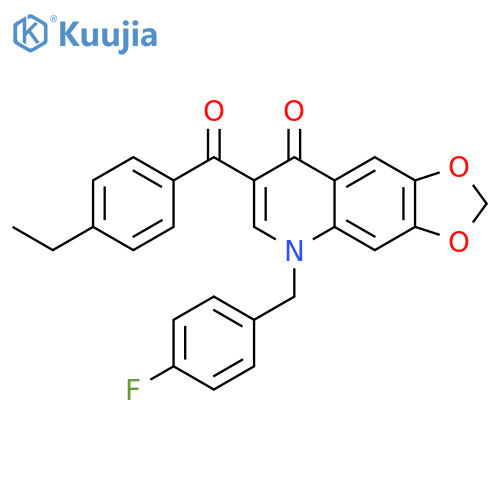

866727-29-9 structure

商品名:7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one

7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one 化学的及び物理的性質

名前と識別子

-

- 7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one

- 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one, 7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-

- 7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one

- 866727-29-9

- 7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

- AKOS001831200

- SCHEMBL1549390

- F1604-0495

-

- インチ: 1S/C26H20FNO4/c1-2-16-3-7-18(8-4-16)25(29)21-14-28(13-17-5-9-19(27)10-6-17)22-12-24-23(31-15-32-24)11-20(22)26(21)30/h3-12,14H,2,13,15H2,1H3

- InChIKey: JDFVPULGKVEWHN-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=C(F)C=C2)C2C(=CC3OCOC=3C=2)C(=O)C(C(=O)C2=CC=C(CC)C=C2)=C1

計算された属性

- せいみつぶんしりょう: 429.13763628g/mol

- どういたいしつりょう: 429.13763628g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 738

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

- 密度みつど: 1.347±0.06 g/cm3(Predicted)

- ふってん: 617.1±55.0 °C(Predicted)

- 酸性度係数(pKa): -2.93±0.40(Predicted)

7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1604-0495-1mg |

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

866727-29-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1604-0495-20μmol |

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

866727-29-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1604-0495-25mg |

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

866727-29-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1604-0495-50mg |

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

866727-29-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1604-0495-5mg |

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

866727-29-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1604-0495-20mg |

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

866727-29-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1604-0495-40mg |

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

866727-29-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1604-0495-5μmol |

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

866727-29-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1604-0495-10mg |

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

866727-29-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1604-0495-10μmol |

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |

866727-29-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

866727-29-9 (7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one) 関連製品

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量